molecular formula C20H18N6O3 B2996827 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396811-26-9

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2996827
CAS No.: 1396811-26-9
M. Wt: 390.403
InChI Key: OIUCYRYZBPXKPP-UHFFFAOYSA-N
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Description

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
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Scientific Research Applications

Transformations in Heterocyclic Chemistry

  • The pyrido[1,2-a]pyrazine ring system, related to the chemical structure , is transformed into various heterocyclic compounds such as imidazo[1,2-a]pyridines and 2-oxa-6a, 10c-diazaaceanthrylenes. These transformations are significant in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry (Kolar, Tislér, & Pizzioli, 1996).

Synthesis and Characterization of Complexes

  • CuI complexes with scorpionate ligands related to the chemical compound are synthesized and characterized. These studies focus on the formation and equilibrium of dimer-monomer complexes, contributing to the understanding of metal-ligand interactions and their implications in catalysis and material science (Gennari et al., 2008).

Novel Guanine Analogues

  • Research into pyrazolo[4,3-c]pyridin-4(5H)-one, a structural analogue to the chemical compound , has led to the synthesis of new guanine analogues. These compounds are studied for their potential biological activities, although they do not exhibit significant antiviral activity like some of their counterparts (Ehler, Robins, & Meyer, 1977).

Antagonistic Properties in Medicinal Chemistry

  • Studies on compounds containing pyrazine moieties, like the compound , explore their interaction with AT1 receptors. These findings are crucial in the development of new drugs with potential applications in treating cardiovascular diseases (Harmat et al., 1995).

Antimycobacterial Activity

  • Substituted isosteres of pyridine and pyrazinecarboxylic acids, closely related to the chemical compound , are synthesized and tested against Mycobacterium tuberculosis. Such studies are significant in the development of new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Properties

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-12-9-23-16(13(2)17(12)28-3)11-26-8-4-5-14(20(26)27)19-24-18(25-29-19)15-10-21-6-7-22-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCYRYZBPXKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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